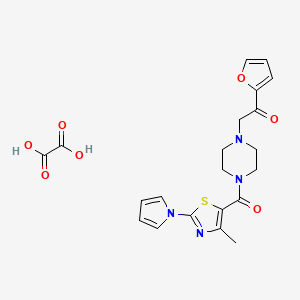
1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C21H22N4O7S and its molecular weight is 474.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule characterized by multiple heterocyclic structures, including furan, pyrrole, and thiazole rings. This structural diversity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is C18H20N4O4S, and its structural complexity includes:
- Furan ring : Contributes to the electronic properties.
- Pyrrole ring : Known for various biological activities, including antimicrobial effects.
- Thiazole moiety : Associated with anticancer and anticonvulsant properties.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, such as:
- Antimicrobial properties
- Anticancer effects
- Anticonvulsant activity
Antimicrobial Activity
Studies have shown that derivatives containing furan and pyrrole rings demonstrate potent antibacterial activity against various pathogens. For example, a study reported that pyrrolyl benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. The presence of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds with IC50 values less than those of standard drugs like doxorubicin indicate promising anticancer activity .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Interaction with specific enzymes or receptors may lead to inhibition or modulation of their activity.
- Cell Cycle Disruption : Some thiazole derivatives have been shown to interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that certain structural features enhance the biological activity of these compounds:
- Electron-donating groups : Such as methyl groups on aromatic rings increase activity.
- Heterocycles : The combination of furan, pyrrole, and thiazole rings appears crucial for bioactivity.
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds with furan and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized that demonstrate activity against various bacterial strains. The incorporation of the furan moiety in the structure may enhance this activity due to its electron-rich nature, which can interact effectively with microbial targets .
Anticancer Properties
Studies have shown that thiazole derivatives possess anticancer activity. The compound's structural components may influence its ability to inhibit cancer cell proliferation. Specific analogs have been reported to induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .
Neuroprotective Effects
The piperazine ring in the compound is known for its neuroprotective effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate exhibited significant inhibition zones against tested pathogens .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The specific role of the furan and piperazine moieties was highlighted as critical for inducing apoptosis through mitochondrial pathways .
特性
IUPAC Name |
1-(furan-2-yl)-2-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S.C2H2O4/c1-14-17(27-19(20-14)23-6-2-3-7-23)18(25)22-10-8-21(9-11-22)13-15(24)16-5-4-12-26-16;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVTAUASUJPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













